4-Iodo-3,5-dimethylbenzoic acid
Overview
Description
4-Iodo-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 3, and 5 on the benzene ring are substituted with iodine and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethylbenzoic acid typically involves the iodination of 3,5-dimethylbenzoic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed:
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Benzoic acid derivatives with higher oxidation states.
Reduction Products: Alcohols and other reduced forms of the original compound.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Iodo-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethylbenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3,5-Dimethylbenzoic Acid: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Bromo-3,5-dimethylbenzoic Acid: Similar structure but with bromine instead of iodine, leading to different chemical properties and reactivity.
4-Chloro-3,5-dimethylbenzoic Acid: Another halogenated derivative with chlorine, exhibiting distinct reactivity patterns.
Uniqueness: 4-Iodo-3,5-dimethylbenzoic acid is unique due to the presence of the iodine atom, which imparts specific reactivity and properties not found in its brominated or chlorinated counterparts. The larger atomic radius and higher electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-3,5-dimethylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKPDOEVOVDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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